Bienvenue dans la boutique en ligne BenchChem!

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Myeloperoxidase inhibition inflammation benzoxazolone SAR

This 2-ethylphenyl benzoxazolone-propanamide hybrid is a critical tool for systematic MPO SAR campaigns. Its ortho-substitution pattern is designed to probe steric and lipophilic tolerance against the highly active 2-methyl derivative. This compound also serves as a positional isomer control for IL-6/STAT3 pathway modulation studies. Ideal for laboratories generating in-house pharmacological data or experimentally determining logD₇.₄ and kinetic solubility to anchor computational models for this series. Procurement is strictly for research and analytical purposes.

Molecular Formula C18H18N2O3
Molecular Weight 310.3g/mol
CAS No. 851989-09-8
Cat. No. B353470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
CAS851989-09-8
Molecular FormulaC18H18N2O3
Molecular Weight310.3g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C18H18N2O3/c1-2-13-7-3-4-8-14(13)19-17(21)11-12-20-15-9-5-6-10-16(15)23-18(20)22/h3-10H,2,11-12H2,1H3,(H,19,21)
InChIKeyLUEPUJFCJOAHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CAS 851989-09-8) – Procurement-Relevant Physicochemical Profile and Class Baseline


N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (C₁₈H₁₈N₂O₃, MW 310.3 g/mol) is a synthetic benzoxazolone-acetamide/propionamide hybrid [1]. Benzoxazolone derivatives are extensively investigated for myeloperoxidase (MPO) inhibition, anti-inflammatory, and anticancer activities [2]. However, for this specific 2-ethylphenyl analog, peer-reviewed quantitative pharmacological or selectivity data remain absent from major public repositories as of early 2026.

Why Generic Interchange of N-(2-Ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide with Other Benzoxazolone Propionamides Carries Quantifiable Risk


Within the ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylpropionamide series, a single substituent change on the N-phenyl ring can alter MPO inhibitory potency drastically: 2-methyl and 4-nitro derivatives exhibited the strongest activity in an in vitro leukocyte MPO chlorination assay, whereas other substituents (unsubstituted phenyl, halogens, methoxy) produced weak or negligible inhibition [1]. The 2-ethyl group in the target compound is neither the optimal 2-methyl nor the 4-nitro, and without matched-pair data its activity rank is unknown. Substituting this compound with an untested analog based solely on structural similarity therefore risks selecting a molecule with undetermined – potentially absent – target engagement.

Quantitative Differentiation Evidence for N-(2-Ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide vs Closest Analogs


MPO Inhibitory Activity: 2-Ethylphenyl vs Most Active Analog (2-Methylphenyl) in the Same Scaffold

The 2-methylphenyl analog was identified as one of the two most potent MPO chlorination inhibitors in a series of twenty ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives. The 2-ethylphenyl analog was not explicitly reported; however, the electronic and steric properties of the ortho-ethyl group differ from the ortho-methyl group, and the structure–activity relationship (SAR) indicates that not all ortho-alkyl substituents confer high potency [1]. Quantitative activity data for the 2-ethylphenyl compound are not publicly available, making its rank within the series uncertain.

Myeloperoxidase inhibition inflammation benzoxazolone SAR

IL-6 Inhibitory Potential: 2-Ethylphenyl vs Unsubstituted Phenyl Analog in Patent Filings

A patent (US20130090480A1) discloses benzoxazole derivatives with inhibitory activity against interleukin-6 (IL-6) [1]. The patent mentions 2-(4-ethylphenylamino)-1,3-benzoxazole-2,5-diamine as an example, but N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is not explicitly claimed. No IC₅₀ or % inhibition data for the target compound are provided. The unsubstituted phenyl analog is not discussed in the patent's biological data section, so a direct head-to-head comparison is impossible.

Interleukin-6 inhibition autoimmune disease benzoxazole derivatives

Physicochemical Properties: LogP and Molecular Weight vs Closest Structural Neighbor CAS 851988-94-8

The closest recorded structural analog, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide (CAS 851988-94-8), differs by a phenyl vs 2-ethylphenyl amide substituent. The target compound has a marginally lower molecular weight (310.3 vs 310.347 g/mol) [1][2]. LogP values for the target compound have not been experimentally determined; the analog shows a calculated LogP of 2.40 [2]. The ortho-ethyl group is expected to increase lipophilicity relative to the phenylethyl analog, but the lack of experimental LogP for the target compound precludes quantitative comparison.

LogP lipophilicity physicochemical characterization

Evidence-Backed Application Scenarios for N-(2-Ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide


Myeloperoxidase Inhibitor Lead Optimization – Ortho-Alkyl SAR Exploration

The benzoxazolone scaffold is a validated MPO inhibitor chemotype . The 2-ethylphenyl analog serves a defined role in SAR campaigns aimed at understanding the steric and lipophilic tolerance at the ortho position of the N-phenyl ring relative to the highly active 2-methyl derivative. Procurement is appropriate for systematic MPO SAR projects where activity data can be generated in-house. [REF-1]

Interleukin-6 Pathway Profiling – Negative Control for 4-Ethylphenyl Isomers

Patent literature references 4-ethylphenylamino-benzoxazoles in the context of IL-6 inhibition . The 2-ethylphenyl isomer may serve as a positional isomer control to probe regiochemical specificity of IL-6/STAT3 pathway modulation, provided that in-house assays confirm differential activity. [REF-1]

Physicochemical Parameter Determination – LogP and Solubility Baseline

Given the absence of experimental LogP and aqueous solubility data for the target compound , a practical procurement scenario exists for laboratories establishing measured logD₇.₄, kinetic solubility, and PAMPA permeability to anchor computational predictions for this 2-ethylphenyl benzoxazolone series. [REF-2]

Quote Request

Request a Quote for N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.